Hdac-IN-20 is synthesized as part of a broader category of compounds targeting HDACs, which are implicated in numerous diseases, particularly cancer. This compound belongs to a class of hydroxamic acid derivatives, known for their ability to chelate zinc ions at the active site of HDACs, thus inhibiting their enzymatic activity. The classification of Hdac-IN-20 can be summarized as follows:
The synthesis of Hdac-IN-20 involves several key steps, utilizing standard organic chemistry techniques. The following methods outline the general approach used in creating this compound:
The technical details for synthesizing Hdac-IN-20 may include:
The molecular formula and weight for Hdac-IN-20 can be represented as follows:
Hdac-IN-20 participates in several chemical reactions that define its mechanism of action:
The interaction between Hdac-IN-20 and HDAC enzymes can be studied through kinetic assays that measure changes in substrate acetylation levels upon treatment with the inhibitor.
The mechanism by which Hdac-IN-20 exerts its effects involves several steps:
Studies have shown that compounds like Hdac-IN-20 can significantly reduce HDAC activity in vitro, leading to increased histone acetylation and altered gene expression profiles.
Understanding the physical and chemical properties of Hdac-IN-20 is essential for predicting its behavior in biological systems:
Experimental data may provide insights into solubility profiles and stability under various conditions, essential for formulation development.
Hdac-IN-20 has several scientific applications primarily related to cancer research and treatment:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3